![molecular formula C19H13F3N4O2S B6537557 N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-3-fluorobenzamide CAS No. 1060179-74-9](/img/structure/B6537557.png)
N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-3-fluorobenzamide
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Overview
Description
This compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a carbamoyl group (NHCO-) and a sulfanyl group (SH), both attached to a methyl group (CH3). The carbamoyl group is further connected to a 2,4-difluorophenyl group, which is a phenyl ring with fluorine atoms at the 2nd and 4th positions. The pyridazine ring is connected to a 3-fluorobenzamide group, which is a benzene ring with a fluorine atom at the 3rd position and an amide group (CONH2) at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridazine and phenyl rings, the polar amide, carbamoyl, and sulfanyl groups, and the electronegative fluorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide, carbamoyl, and sulfanyl groups, and the fluorine atoms in this compound could influence its solubility, boiling and melting points, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S/c20-12-3-1-2-11(8-12)19(28)24-16-6-7-18(26-25-16)29-10-17(27)23-15-5-4-13(21)9-14(15)22/h1-9H,10H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOWLAIWCOZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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